Solanesol
Overview
Description
Solanesol is a long-chain polyisoprenoid alcohol composed of nine isoprene units. It is primarily found in solanaceous crops such as tobacco, tomato, potato, eggplant, and pepper plants . This compound is notable for its role as an intermediate in the synthesis of important bioactive molecules like coenzyme Q10 and vitamin K2 . This compound is a waxy white solid at room temperature, nonpolar or weakly polar, and is insoluble in water but soluble in organic solvents like hexane, chloroform, and acetone .
Mechanism of Action
Target of Action
Solanesol, a long-chain polyisoprenoid alcohol compound with nine isoprene units, primarily targets the biochemical pathways involved in oxidative stress and inflammation . It has been shown to increase the expression of HO-1, an enzyme that plays an important role in cytoprotection against oxidative stress and inflammation .
Mode of Action
This compound interacts with its targets by inducing the expression of HO-1 both at the mRNA and protein levels, resulting in increased HO-1 activity . This interaction leads to changes in the cellular environment, promoting cytoprotection against oxidative stress and inflammation.
Biochemical Pathways
This compound affects the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is involved in its biosynthesis . The key enzymes in this compound biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway . Their overexpression is favorable for downstream metabolic flow, further promoting the synthesis of downstream metabolites, such as this compound .
Pharmacokinetics
The pharmacokinetic properties of this compound and its derivatives are yet to be fully determined . This compound is known to possess strong free radical absorption ability and antioxidant activity due to the presence of several non-conjugated double bonds . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of this compound results in improved motor performance and cognitive behavior-related tasks, restoration of histopathological changes, improvement of mitochondrial complexes such as coenzyme-Q10 enzyme activity, and attenuation of inflammatory and oxidative damage to the brain .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, moderate shading, long-wavelength/extended irradiation, and rare earth element treatment could increase this compound content in tobacco leaves . Additionally, moderately high temperatures can promote this compound accumulation through an increase in the net photosynthesis rate of tobacco leaves .
Biochemical Analysis
Biochemical Properties
Solanesol interacts with several enzymes, proteins, and other biomolecules. It has been found to bind to palmitic acid, linoleic acid, linolenic acid, myristic acid, and oleic acid, as well as ethyl acetate, caprylic acid, capric acid, and phytosterols . This compound also induces the expression of heme oxygenase-1 (HO-1), an enzyme that plays a crucial role in cytoprotection against oxidative stress and inflammation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It possesses strong free radical absorption ability and antioxidant activity . Notably, this compound’s anti-inflammatory, neuroprotective, and antimicrobial activities have been previously demonstrated . This compound treatment significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, improved mitochondrial complexes such as coenzyme-Q10 enzyme activity, and attenuated inflammatory and oxidative damage to the rat brain .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces the expression of HO-1 both at the mRNA and protein levels, resulting in increased HO-1 activity in cells . This suggests that this compound can influence gene expression and enzyme activation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound treatment significantly improved motor performance and cognitive behavior-related tasks in rats
Metabolic Pathways
This compound is involved in various metabolic pathways. Its biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . The key enzymes in this compound biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway .
Transport and Distribution
It is known that this compound’s accumulation in plants is influenced by genetic and environmental factors .
Subcellular Localization
It is known that this compound biosynthesis occurs in plastids of higher plants , suggesting that this compound may be localized within plastids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The chemical synthesis of solanesol is challenging due to its long carbon chain and multiple double bonds. Therefore, this compound is primarily extracted from solanaceous crops, particularly tobacco leaves . The extraction process involves several steps, including solvent extraction, purification, and crystallization .
Industrial Production Methods: Industrial production of this compound mainly relies on the extraction from tobacco leaves. The process involves drying the leaves, grinding them into a fine powder, and then using solvents like hexane or ethanol to extract this compound. The extract is then purified through various chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Solanesol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of several non-conjugated double bonds in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce this compound, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions with reagents like halogens or alkylating agents to form substituted derivatives.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, which have various applications in pharmaceuticals and other industries .
Scientific Research Applications
Solanesol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Solanesol is unique due to its long-chain polyisoprenoid structure and its role as an intermediate in the synthesis of bioactive molecules. Similar compounds include:
Coenzyme Q10: Like this compound, coenzyme Q10 is a polyisoprenoid compound involved in cellular energy production and has antioxidant properties.
Vitamin K2: Another polyisoprenoid compound, vitamin K2, is essential for blood clotting and bone health.
Terpenes and Terpenoids: These are a large class of organic compounds derived from isoprene units, similar to this compound, and have various biological activities.
Properties
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPLNGZPBSKHHQ-MEGGAXOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884580 | |
Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13190-97-1 | |
Record name | Solanesol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13190-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solanesol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLANESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF31XTR2N4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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